Spiroxamine

Übersicht

Beschreibung

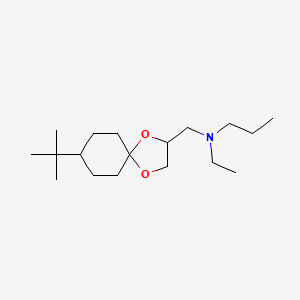

Spiroxamine, also known as N-ethyl-N-propyl-8-tert-butyl-1,4-dioxaspiro[4.5]dec-2-ylmethylamine, is a ketoamine group compound. It acts as an inhibitor of sterol biosynthesis. Its chemical formula is C18H35NO2 with a molecular weight of 297.48 g/mol .

Analyse Chemischer Reaktionen

Spiroxamin unterliegt verschiedenen Reaktionen, darunter Oxidation, Reduktion und Substitution. Gängige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind in den verfügbaren Daten nicht explizit angegeben. Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, bleiben unklar.

Wissenschaftliche Forschungsanwendungen

Spiroxamin findet Anwendung in mehreren wissenschaftlichen Bereichen:

Landwirtschaft: Es wird zur Bekämpfung von Mehltau bei Getreide (wie Weizen) und Gemüse verwendet.

Pharmazeutika: Obwohl nicht explizit erwähnt, könnte seine Eigenschaft, die Sterolbiosynthese zu hemmen, Auswirkungen auf die Medikamentenentwicklung haben.

Chemische Forschung: Die einzigartige Struktur von Spiroxamin könnte weitere Studien in der organischen Synthese und der pharmazeutischen Chemie inspirieren.

5. Wirkmechanismus

Spiroxamin hemmt in erster Linie C-14-Demethylierungsenzyme, die an der Sterolbiosynthese beteiligt sind. Durch die Unterbrechung dieses Weges beeinflusst es die Zellmembranen von Pilzen, was zu einer antifungalen Aktivität führt .

Wirkmechanismus

Spiroxamine primarily inhibits C-14 demethylation enzymes involved in sterol biosynthesis. By disrupting this pathway, it affects fungal cell membranes, leading to antifungal activity .

Vergleich Mit ähnlichen Verbindungen

Leider sind in den verfügbaren Quellen keine spezifischen ähnlichen Verbindungen aufgeführt. Die besondere Struktur und Wirkweise von Spiroxamin unterscheiden es von anderen Fungiziden.

Vorbereitungsmethoden

Synthesewege: Der Syntheseweg für Spiroxamin beinhaltet spezifische Reaktionsbedingungen. Leider sind detaillierte Informationen über die genauen Synthesewege in den bereitgestellten Quellen nicht verfügbar. Es wird industriell hergestellt und als wirksames Fungizid eingesetzt.

Biologische Aktivität

Spiroxamine is a novel fungicide that exhibits protective, curative, and eradicative properties against various fungal pathogens. Its mechanism of action primarily involves the inhibition of sterol biosynthesis, which is crucial for fungal cell membrane integrity. This article explores the biological activity of this compound, focusing on its pharmacokinetics, toxicological effects, and specific case studies that highlight its efficacy and safety profile.

This compound acts by inhibiting the enzyme lanosterol demethylase, which is essential in the biosynthesis of ergosterol, a key component of fungal cell membranes. By disrupting ergosterol production, this compound compromises the structural integrity of the fungal cell membrane, leading to cell death.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals that it is rapidly absorbed but incompletely in rats following oral administration. Peak blood concentrations are typically reached within 1.5 to 2 hours after administration at lower doses (1 mg/kg) and around 8 hours at higher doses (100 mg/kg) . The compound is widely distributed in body tissues and is primarily excreted via urine, with approximately 50% of the dose eliminated within 14 hours .

Acute Toxicity

This compound exhibits strong irritant properties. Acute studies indicate that it can cause irritation to mucous membranes and skin upon exposure . The lethal dose (LD50) for this compound has been determined to be greater than 2000 mg/kg in both oral and dermal studies .

Chronic Toxicity

Long-term studies have shown various adverse effects associated with chronic exposure to this compound. In rats, chronic administration resulted in increased mortality rates among females, decreased body weights, and significant liver toxicity characterized by hepatocyte enlargement and hyperkeratosis of the esophagus and forestomach . Notably, in dogs, chronic exposure led to hepatocytomegaly and cataracts .

Efficacy in Viticulture

A study evaluating this compound's effectiveness against grapevine diseases demonstrated significant reductions in fungal populations compared to untreated controls. The fungicide was particularly effective against Botrytis cinerea, a common pathogen affecting grapes .

Cholesterol Metabolism Impact

Research utilizing high-throughput screening methods revealed that this compound significantly impacts cholesterol metabolism. It was found to induce hypocholesterolemia in neuroblastoma cell lines, suggesting potential implications for sterol metabolism beyond its fungicidal activity .

Summary of Findings

Eigenschaften

IUPAC Name |

N-[(8-tert-butyl-1,4-dioxaspiro[4.5]decan-3-yl)methyl]-N-ethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35NO2/c1-6-12-19(7-2)13-16-14-20-18(21-16)10-8-15(9-11-18)17(3,4)5/h15-16H,6-14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYXTUJWRLOUCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC)CC1COC2(O1)CCC(CC2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1034212 | |

| Record name | Spiroxamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118134-30-8 | |

| Record name | Spiroxamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118134-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiroxamine [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118134308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiroxamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dioxaspiro[4.5]decane-2-methanamine, 8-(1,1-dimethylethyl)-N-ethyl-N-propyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPIROXAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OUT5YHB7BO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does spiroxamine exert its fungicidal activity?

A1: this compound inhibits ergosterol biosynthesis in fungi [, ]. Ergosterol is a crucial component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.

Q2: Is this compound's fungicidal activity stereoselective?

A2: Yes, the four stereoisomers of this compound exhibit different levels of activity against wheat powdery mildew and varying degrees of ergosterol biosynthesis inhibition in fungi [].

Q3: What is the chemical structure of this compound?

A3: this compound (KWG 4168) is chemically described as 8-tert-butyl-1,4-dioxaspiro[4,5]decan-2-ylmethyl(ethyl)(propyl)amine []. It exists as four stereoisomers: two diastereomers, each comprised of two enantiomers.

Q4: How were the stereoisomers of this compound separated and characterized?

A4: Researchers utilized preparative high-performance liquid chromatography (HPLC) on a chiral stationary phase to separate the four stereoisomers []. Nuclear magnetic resonance (NMR) techniques, including COSY, HSQC, and NOESY, were employed to determine the configuration of the amino residue relative to the cyclohexyl ring for each isomer [].

Q5: Can this compound be formulated for different applications?

A6: Yes, this compound is formulated into various products, including emulsion oil in water (EW) formulations []. Organic bentonite has been investigated as an additive to enhance the stability of these formulations [].

Q6: How does the structure of this compound relate to its fungicidal activity?

A6: Specific structural modifications and their impact on activity, potency, and selectivity are active areas of research. Understanding the structure-activity relationship (SAR) is crucial for developing new fungicides with improved efficacy.

Q7: Are there known cases of fungal resistance to this compound?

A8: While not extensively documented in the provided research, the development of resistance to fungicides, including this compound, is a continuous concern. Monitoring sensitivity shifts in fungal populations is essential for sustainable disease management [].

Q8: What is known about the toxicity of this compound to non-target organisms?

A9: Studies have assessed the toxicity of this compound on beneficial insects like the parasitoids Anagyrus vladimiri and Trichogramma evanescens. Results suggest that this compound is harmful to these insects, highlighting the importance of considering its impact on beneficial organisms in integrated pest management strategies [].

Q9: How persistent is this compound in the environment?

A10: Research indicates that this compound dissipates in the environment, with varying degradation rates observed in different matrices. For example, in grapes, approximately half of the initial this compound concentration remained after 7 days, decreasing to 10% after 42 days [].

Q10: Does this compound pose a risk to human health through food consumption?

A11: The presence of this compound residues in food is regulated to ensure consumer safety. Studies have investigated its dissipation in crops like grapes, cucumbers, and strawberries [, , ]. Residue levels are generally below the maximum residue limits (MRLs) established by regulatory authorities, suggesting a low dietary risk when used according to good agricultural practices [, , ].

Q11: What analytical techniques are used to detect and quantify this compound?

A12: Several analytical methods have been developed for the detection and quantification of this compound in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS) and liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are commonly employed techniques [, , , , , ].

Q12: How are analytical methods for this compound validated?

A13: Analytical method validation is crucial to ensure the accuracy, precision, and reliability of the results. Studies have validated methods for this compound determination, focusing on parameters such as linearity, recovery, precision, and limits of detection and quantification [, , , ].

Q13: Are there alternative fungicides or strategies for controlling the same fungal diseases?

A14: Yes, various fungicides with different modes of action are available for controlling powdery mildew and other fungal diseases [, , ]. Integrated pest management strategies, which combine chemical control with cultural practices and biological control agents, offer a more sustainable approach to disease management [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.